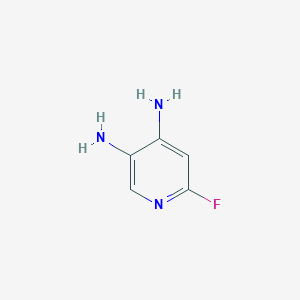

6-Fluoropyridine-3,4-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOINDABWBSPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483653 | |

| Record name | 3,4-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-24-5 | |

| Record name | 6-Fluoro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoropyridine 3,4 Diamine and Its Derivatives

Classical and Modern Synthetic Routes to Fluorinated Pyridines

The introduction of a fluorine atom into a pyridine (B92270) ring is a critical transformation that can be accomplished through several distinct routes. The choice of method often depends on the desired substitution pattern and the nature of other functional groups present on the heterocyclic core.

A cornerstone of aromatic chemistry, the nitration of pyridine rings followed by the reduction of the resulting nitro group is a well-established pathway to aminopyridines. While pyridine itself is resistant to electrophilic nitration, the presence of activating groups or the use of pyridine N-oxides facilitates this transformation. The introduction of a nitro group is particularly strategic as it is a powerful electron-withdrawing group that can activate the pyridine ring for subsequent nucleophilic substitution reactions.

For instance, the synthesis of various aminopyridines often proceeds through a nitrated intermediate. orgsyn.org The reduction of the nitro group to an amine is typically achieved with high efficiency using standard reducing agents such as stannous chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation with palladium on carbon (Pd/C). orgsyn.orggoogle.comevitachem.com This two-step sequence is fundamental in building the substitution patterns required for compounds like 6-Fluoropyridine-3,4-diamine. For example, the preparation of 2,3-diaminopyridine (B105623) can be achieved from 2-aminopyridine (B139424) by a sequence of bromination, nitration, and subsequent reduction of the nitro group. orgsyn.org Similarly, the synthesis of 3-fluoro-4-aminopyridine has been accomplished by the catalytic hydrogenation of the precursor 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govresearchgate.net

A general scheme for this strategy is presented below:

Table 1: Nitration and Reduction Reaction Data| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | Not specified | orgsyn.org |

| 2-Amino-5-bromo-3-nitropyridine | SnCl₂·2H₂O, HCl | 2,3-Diaminopyridine | 66-73 | orgsyn.org |

| 3-Fluoro-4-nitropyridine N-oxide | H₂, 10% Pd/C, MeOH | 3-Fluoro-4-aminopyridine | Quantitative | nih.gov |

Halogen exchange (HALEX) reactions are a primary method for introducing fluorine into aromatic systems. This approach involves the nucleophilic substitution of a leaving group, typically chlorine or bromine, with a fluoride (B91410) ion. The reaction is particularly effective when the leaving group is positioned at a site activated by electron-withdrawing groups, such as a nitro group or the pyridine ring nitrogen itself. kemdikbud.go.id Common fluoride sources include potassium fluoride (KF), often used with a phase-transfer catalyst, and tetrabutylammonium (B224687) fluoride (TBAF). kemdikbud.go.idscbt.com

The synthesis of fluoropyridines from corresponding chloropyridines using KF has been shown to yield products in yields exceeding 50%, especially when activated by a nitro group. kemdikbud.go.id For example, the synthesis of 3-fluoropyridine (B146971) can be achieved via halogen exchange, although the conditions can be demanding. evitachem.com The reactivity of halogens generally follows the order I > Br > Cl for exchange. evitachem.com

Lithium-halogen exchange is a powerful reaction for creating organolithium reagents, which are versatile intermediates in organic synthesis. iucr.org This reaction typically involves treating an aryl halide with an organolithium reagent like n-butyllithium (nBuLi) at low temperatures. prepchem.com The exchange is kinetically controlled and is fastest for aryl iodides, followed by bromides and then chlorides. iucr.org

This method allows for the regioselective formation of a lithiated pyridine, which can then be quenched with an electrophile to introduce a wide range of functional groups. google.com For instance, regioselective lithium-halogen exchange at the C-2 position of 2,5-dibromopyridine (B19318) can be achieved, demonstrating the precise control possible with this method. google.comsmolecule.com While traditionally performed in ethereal solvents, recent advancements have shown that the reaction can be carried out in non-ethereal solvents like dichloromethane (B109758). prepchem.com

The formation of a carbon-nitrogen bond to introduce an amino group onto a pyridine ring can be effectively achieved through copper-catalyzed amination, a variant of the Ullmann condensation. This reaction typically involves the displacement of a halogen (Cl, Br, or I) with ammonia (B1221849) or an amine, catalyzed by a copper(I) or copper(II) species.

This method is particularly useful for the synthesis of aminopyridines from halopyridines. For example, bromopyridines can be aminated using aqueous ammonia in the presence of a copper catalyst. evitachem.com The reaction demonstrates selectivity, as seen in the amination of 2,5-dibromopyridine, where the bromine at the 2-position is preferentially substituted to yield 2-amino-5-bromopyridine. evitachem.com The development of these catalytic systems has provided practical alternatives to harsher methods for synthesizing primary aromatic amines.

Modern synthetic chemistry has seen the emergence of photoredox catalysis as a powerful tool for forming complex molecules under mild conditions. One such application is the synthesis of 3-fluoropyridines. orgsyn.org This method can involve the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue LED irradiation. google.com

The reaction proceeds through a photoredox-initiated radical mechanism, followed by a one-pot condensation with an ammonia source like ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. google.com This approach is notable for its convenience and ability to assemble diversely substituted 3-fluoropyridines from simple ketone precursors. google.com

Table 2: Photoredox-Mediated Synthesis of 3-Fluoropyridines

| Iodoketone Reactant | Silyl Enol Ether Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodo-2,2-difluoro-3-phenylpropan-1-one | (1-Phenylvinyl)oxy(trimethyl)silane | 3-Fluoro-2,6-diphenylpyridine | 90 | google.com |

Halogen Exchange Reactions

Specific Synthesis of this compound

While a variety of methods exist for the synthesis of fluorinated and aminated pyridines, a specific, multi-step synthesis for this compound can be proposed based on these established principles. A logical and efficient synthetic pathway commences with a precursor containing the necessary halogen and nitro functionalities, which can then be sequentially converted to the target diamine.

A plausible synthetic route begins with 4-amino-2-chloro-3-nitropyridine . This starting material can be synthesized through the nitration of 2-chloro-4-aminopyridine. The synthesis involves the following key transformations:

Fluorination via Halogen Exchange: The chloro group at the 6-position (equivalent to the 2-position in the precursor name) is activated towards nucleophilic aromatic substitution by both the ring nitrogen and the adjacent nitro group at the 3-position. This allows for a halogen exchange (Halex) reaction. Treatment of 4-amino-6-chloro-3-nitropyridine with a fluoride source, such as spray-dried potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, would replace the chlorine atom with fluorine to yield 4-amino-6-fluoro-3-nitropyridine .

Reduction of the Nitro Group: The final step is the reduction of the nitro group at the 3-position to an amino group. This transformation is readily accomplished using standard reduction conditions. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst in a solvent like ethanol (B145695) or ethyl acetate is a common and effective method. nih.gov Alternatively, chemical reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) is also a reliable method for converting nitropyridines to their corresponding amines. orgsyn.orggoogle.com This reduction step converts 4-amino-6-fluoro-3-nitropyridine into the final product, This compound .

This proposed pathway leverages well-documented reactions in pyridine chemistry to construct the target molecule in a strategic and controlled manner.

Hydrazine-Mediated Amination and Catalytic Hydrogenation

A primary route to synthesizing ortho-diamino pyridines, such as this compound, involves the reduction of an ortho-nitroaniline precursor. The synthesis typically begins with a suitable nitropyridine. For instance, the synthesis of a related compound, 3-fluoro-4-aminopyridine, was achieved by the catalytic hydrogenation of 3-fluoro-4-nitropyridine N-oxide. nih.govresearchgate.net This intermediate was produced via nucleophilic aromatic substitution on 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govresearchgate.net

A common and effective method for the reduction of nitroarenes to their corresponding amines is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comniscpr.res.in This method is often preferred for its mild conditions and high selectivity. google.comniscpr.res.in Catalytic systems for this transformation include zinc dust, palladium on carbon (Pd/C), and various iron or molybdenum-based catalysts. niscpr.res.inrsc.org

The synthesis of this compound would logically proceed from a precursor like 2-amino-6-fluoro-3-nitropyridine or N-substituted derivatives such as N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine. iucr.orgscbt.com The critical step is the selective reduction of the nitro group to an amine. Hydrazine hydrate, often in an alcohol solvent like ethanol and catalyzed by Raney Nickel or Pd/C, can achieve this transformation. google.comniscpr.res.in The process involves the catalytic decomposition of hydrazine to generate diimide, which then reduces the nitro group. This is followed by catalytic hydrogenation to yield the final diamine product.

Table 1: Representative Conditions for Hydrazine-Mediated Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Temperature | Selectivity/Notes |

|---|---|---|---|---|

| Molybdenum-based oxide | Hydrazine Hydrate | Ethanol | 80°C | High conversion and selectivity for aminopyridine. google.com |

| Zinc dust | Hydrazine Hydrate | Methanol | Room Temp. | Rapid, selective reduction tolerant of various functional groups. niscpr.res.in |

| Pd-C Nanospheres | Hydrazine Hydrate | Ethanol/Water | 80°C | Effective for reducing various nitroarenes. rsc.org |

Industrial Scale Synthesis Considerations

For the large-scale production of this compound and its derivatives, process efficiency, cost-effectiveness, and safety are paramount. Patent literature often provides insight into industrially viable synthetic routes. For example, the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a structurally related compound, highlights scalable procedures. google.comwipo.int The process described involves the cyclization of a precursor with hydrazine hydrate in n-butanol under reflux, indicating that hydrazine-mediated reactions are amenable to scale-up. wipo.int

Key considerations for industrial synthesis include:

Starting Material Availability: The choice of starting material, such as appropriately substituted fluoronitropyridines, must be based on commercial availability and cost.

Reaction Conditions: Reactions are optimized to be performed in standard industrial reactors, often avoiding cryogenic temperatures or high pressures unless necessary. For instance, using hydrazine hydrate with a Pd/C catalyst for nitro reduction can often be performed at moderate temperatures (e.g., 80°C). google.comrsc.org

Work-up and Purification: Procedures must be straightforward. Filtration to remove heterogeneous catalysts and crystallization to purify the final product are preferred over chromatographic methods, which are less suitable for large quantities.

Safety: The use of hazardous reagents like hydrazine requires strict engineering controls and safety protocols on an industrial scale.

Derivatization Strategies for the Pyridine Core of this compound

The fluorine atom at the C6 position of this compound is a key handle for further molecular elaboration through various chemical transformations.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a primary strategy for derivatizing electron-deficient aromatic rings, such as fluoropyridines. wikipedia.org The fluorine atom is an excellent leaving group for S_NAr, often showing higher reactivity than other halogens like chlorine. researchgate.net The reactivity of the 2-fluoropyridine (B1216828) moiety is enhanced by the presence of the ring nitrogen and can be further modulated by other substituents.

In the case of this compound, the fluorine at the C6 position is activated towards nucleophilic attack. A wide range of nucleophiles can be employed to displace the fluoride, allowing for the introduction of diverse functionalities. nih.govacs.org

Table 2: Examples of Nucleophiles in S_NAr Reactions with 2-Fluoropyridines

| Nucleophile Class | Example Nucleophile | Product Type | Conditions |

|---|---|---|---|

| Amines | Morpholine, Piperidine (B6355638) | 6-Amino-substituted Pyridines | Often requires a base (e.g., K₂CO₃) or can be promoted by lithium amides. researchgate.net |

| Alcohols/Phenols | Sodium Ethoxide, Phenoxides | 6-Alkoxy/Aryloxy-substituted Pyridines | Typically requires a strong base to generate the alkoxide/phenoxide. researchgate.net |

| Thiols | Thiophenolates | 6-Thioether-substituted Pyridines | Mild conditions often suffice due to the high nucleophilicity of thiolates. acs.org |

The reaction conditions for S_NAr can be tuned, with many modern protocols using milder bases and lower temperatures, sometimes facilitated by microwave irradiation or organic superbases, to improve functional group tolerance. researchgate.netacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate. organic-chemistry.org While aryl chlorides and bromides are common substrates, the activation of C-F bonds for Suzuki coupling is also possible, though often more challenging. nih.govworktribe.com

For a substrate like this compound, a Suzuki coupling would typically involve the palladium-catalyzed reaction at the C-F bond. This allows for the introduction of various aryl, heteroaryl, or vinyl groups. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for activating the strong C-F bond. worktribe.com

Table 3: Key Components for Suzuki-Miyaura Coupling of Aryl Fluorides

| Component | Role | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org |

| Ligand | Stabilizes Pd and facilitates oxidative addition/reductive elimination | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) nih.govworktribe.com |

| Boron Reagent | Source of the new carbon fragment | Phenylboronic acid, heteroarylboronic esters organic-chemistry.orgnih.gov |

Successful Suzuki couplings have been reported for various fluoropyridines, demonstrating the feasibility of this approach for derivatizing the this compound core. researchgate.net

Other Palladium-Catalyzed Aminations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide/triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a complementary method to classical S_NAr for synthesizing arylamines. wikipedia.org

While less common than with other halogens, direct Buchwald-Hartwig amination at a C-F bond is achievable. It allows for the coupling of various primary and secondary amines to the pyridine core at the C6 position. This reaction is highly dependent on the selection of an appropriate palladium catalyst and a sterically demanding, electron-rich phosphine ligand that can facilitate the difficult oxidative addition into the C-F bond. wikipedia.orgpurdue.edu

Alternatively, and more commonly, if the fluorine in this compound were first converted to a more reactive halide (like bromine or iodine), the resulting halo-diamine would be an excellent substrate for a wide range of Buchwald-Hartwig aminations. For example, the amination of 2-fluoro-4-iodopyridine (B1312466) occurs selectively at the C-I bond, and the amination of 2-bromo-5-fluoropyridine (B41290) has also been demonstrated, showcasing the utility of this reaction on halofluoropyridines. researchgate.netresearchgate.net

Electrophilic Substitution on the Pyridine Ring

The direct electrophilic substitution on a pyridine ring is an inherently challenging transformation. The nitrogen atom's electronegativity reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. gcwgandhinagar.com This deactivation is further compounded when the ring is substituted with an electron-withdrawing fluorine atom. Consequently, forcing conditions are often required, which can lead to low yields and lack of selectivity.

A common strategy to overcome this low reactivity is the conversion of the pyridine to its corresponding N-oxide derivative. The N-oxide group is activating, increasing the electron density in the pyridine ring, particularly at the 2- and 4-positions, thereby facilitating electrophilic attack. gcwgandhinagar.com Following the substitution reaction, the N-oxide can be removed through a deoxygenation step to yield the desired substituted pyridine.

In the context of fluorination, modern methods have been developed that allow for the direct C-H fluorination of nitrogen-containing heteroarenes. One such method employs silver(II) fluoride (AgF₂), a commercially available reagent. This approach provides a pathway for the direct installation of a fluorine atom onto the heterocyclic core under relatively mild conditions, often at ambient temperature. google.com These reactions can offer high selectivity, for instance, exclusively fluorinating at the 2-position for certain nitrogen heteroarenes. google.com Another class of reagents used for electrophilic fluorination are N-fluoro compounds, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgresearchgate.net These reagents act as a source of an "F+" equivalent for the fluorination of various nucleophilic substrates. beilstein-journals.org

The table below summarizes various approaches and reagents used for electrophilic substitution on pyridine rings, which are foundational for synthesizing fluorinated pyridine derivatives.

Table 1: Reagents and Strategies for Electrophilic Substitution on Pyridine Rings

| Strategy/Reagent Class | Specific Reagent Example | Target Position(s) | Key Features |

| Ring Activation | Pyridine N-Oxide | 2- and 4-positions | Increases ring electron density to facilitate attack; requires subsequent deoxygenation. gcwgandhinagar.com |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) | Position-selective (e.g., 2-position) | Enables direct fluorination of unfunctionalized C-H bonds under mild conditions. google.com |

| Electrophilic Fluorinating Agents | N-Fluorobenzenesulfonimide (NFSI) | Varies with substrate | Widely used "F+" source for fluorinating a range of nucleophiles. researchgate.net |

| Electrophilic Fluorinating Agents | N-Fluoropyridinium salts | Varies with substrate | Stable and effective reagents for electrophilic fluorination. beilstein-journals.org |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound involves introducing one or more stereocenters in a controlled manner. This is often achieved through the stereoselective transformation of the pyridine ring or its substituents. A prominent method for achieving this is the asymmetric hydrogenation of the pyridine ring to produce chiral piperidine derivatives.

Asymmetric hydrogenation utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen atoms to one face of the substrate preferentially. Iridium(I) catalysts featuring P,N-ligands have been successfully employed for the asymmetric hydrogenation of substituted pyridinium (B92312) salts, yielding highly enantioenriched piperidines. mdpi.com This approach is valuable as it converts a flat, achiral aromatic ring into a three-dimensional, chiral saturated ring with high stereocontrol.

Another powerful strategy involves organocatalysis. Chiral bifunctional catalysts, such as amino-thioureas, can facilitate one-pot, multi-step reactions to build complex chiral structures. researchgate.net For example, a sequence involving a conjugate addition followed by an electrophilic fluorination can be used to construct molecules with fluorine-substituted quaternary stereocenters in high yield and with excellent enantioselectivity. researchgate.net While not directly demonstrated on this compound itself, these methodologies represent a state-of-the-art approach for synthesizing chiral fluorinated heterocyclic compounds from simple precursors.

The table below details selected catalytic systems and methods for the stereoselective synthesis of chiral derivatives relevant to fluorinated nitrogen heterocycles.

Table 2: Catalytic Systems for Stereoselective Synthesis of Chiral Heterocyclic Derivatives

| Method | Catalyst System Example | Type of Transformation | Key Outcome |

| Asymmetric Hydrogenation | Iridium(I) complex with a chiral P,N-ligand | Reduction of pyridinium salts | Forms enantioenriched C4-substituted piperidines from achiral pyridines. mdpi.com |

| Organocatalysis | Chiral bifunctional amino-thiourea | One-pot conjugate addition/electrophilic fluorination | Creates fluorine-substituted quaternary stereocenters with high diastereo- and enantioselectivity. researchgate.net |

| Radical Cyclization | Copper(I) complex with a chiral ligand | Enantioselective intramolecular cyclization | Forms chiral piperidine structures through radical pathways. mdpi.com |

| Internal Redox/Diels-Alder | Scandium(III) triflate (Sc(OTf)₃) with 2,2′-bipyridine | Internal redox/inverse electron-demand hetero-Diels–Alder sequence | One-pot construction of complex fused heterocyclic systems with multiple stereocenters. rsc.org |

Impact of Fluorine Substituents on Reactivity

The fluorine atom at the C-6 position is a primary determinant of the molecule's chemical properties, exerting strong electronic effects that modulate the reactivity of the entire pyridine system.

Electron-Withdrawing Effects

The fluorine atom on the pyridine ring exerts a potent electron-withdrawing inductive effect. vulcanchem.com Fluorine's high electronegativity pulls electron density away from the aromatic ring, rendering the ring electron-deficient. vulcanchem.com This effect is analogous to that seen in other 6-substituted fluoropyridines, such as 6-(trifluoromethyl)pyridine-3,4-diamine, where the substituent at the 6-position significantly influences the electronic environment. vulcanchem.com This polarization makes the pyridine ring susceptible to attack by nucleophiles. The electron-withdrawing nature of the fluorine also reduces the basicity of the nitrogen atoms within the pyridine ring and the exocyclic amino groups compared to their non-fluorinated counterparts.

Regioselectivity in Derivatization

The position of substitution in reactions involving this compound is dictated by the combined electronic influences of the fluorine atom and the two amino groups. The fluorine atom at the C-6 position strongly activates the ring for nucleophilic aromatic substitution (SNAr), primarily directing nucleophilic attack to the ortho (C-5) and para (C-3) positions relative to itself. However, the two amino groups at C-3 and C-4 are ortho/para-directing for electrophilic attack and can also influence nucleophilic substitution patterns through their electronic and steric properties.

In nucleophilic substitution reactions, the regioselectivity is often dependent on the nature of the attacking nucleophile and the reaction conditions. For instance, in related polyfluoropyridine systems, small nucleophiles preferentially attack the 4-position, while bulkier nucleophiles may favor less sterically hindered sites. nih.gov The substitution of 2-fluoropyridines with various nucleophiles has been shown to proceed effectively, indicating the strong activating effect of the fluorine atom. acs.org The presence of the diamine motif can also lead to intramolecular reactions or act as a bidentate ligand in coordination chemistry, further influencing the outcome of derivatization reactions. vulcanchem.com

Table 1: Factors Influencing Regioselectivity in Fluoropyridine Derivatization

| Influencing Factor | Effect on Regioselectivity | Example from Related Systems | Citation |

| Fluorine Position | Activates ring for SNAr; directs attack to ortho/para positions. | In pentafluoropyridine, nucleophilic attack is highly regioselective. | nih.gov |

| Nucleophile Sterics | Bulky nucleophiles may attack less hindered positions. | Steric hindrance can alter the direction of reaction in 2,4,6-trifluoropyridine. | nih.gov |

| Reaction Conditions | Temperature and solvent can influence the substitution pathway. | Mechanistic studies of 2,6-difluoropyridine (B73466) substitution show a dependence on solvent concentration. | nih.gov |

| Other Substituents | Electron-donating groups (e.g., -NH₂) can influence the site of attack. | The two amino groups at C-3 and C-4 will electronically affect the pyridine ring. | vulcanchem.com |

Mechanistic Pathways of Key Reactions

Understanding the step-by-step mechanisms of reactions involving this compound is crucial for predicting reaction outcomes and designing synthetic routes.

Nucleophilic Substitution Mechanisms

The primary mechanistic pathway for the substitution of the fluorine atom in this compound is nucleophilic aromatic substitution (SNAr). This mechanism is common for electron-deficient aromatic rings bearing a good leaving group like fluoride. The process generally proceeds through two steps:

Nucleophilic Attack: A nucleophile attacks the electron-poor carbon atom bonded to the fluorine (C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

Computational studies on related fluoropyridines confirm that this pathway is generally favored. nih.gov The rate of these reactions can be influenced by the concentration of the nucleophile and solvent effects. nih.gov

Redox Processes Involving this compound

While specific redox studies on this compound are not widely documented, the core pyridine-diimine structure is recognized as being "redox-active" or "redox-noninnocent." researchgate.netnih.gov This means the ligand itself, not just a metal center it is coordinated to, can participate in oxidation-reduction reactions by accepting or donating electrons. researchgate.netrsc.org

Pyridine-diimine (PDI) ligands can exist in multiple stable oxidation states, from neutral to a tetraanionic form, by accepting up to four electrons into their π-system. researchgate.net Similarly, aromatic diamines can be oxidized. unimi.it The redox potential of these systems can be tuned by the substituents on the aromatic ring. It is therefore plausible that this compound can undergo redox processes, either through the coordination of its diamine moiety to a metal center or through direct electrochemical oxidation or reduction. rsc.orgmdpi.com The electron-withdrawing fluorine atom would be expected to make the molecule more susceptible to reduction and more resistant to oxidation compared to its non-fluorinated analog.

Computational Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for investigating the reactivity and mechanistic pathways of fluoropyridines. acs.orgbohrium.com These studies provide deep insights that complement experimental findings.

Reactivity Prediction: DFT calculations are used to determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netias.ac.in A smaller HOMO-LUMO gap generally indicates higher reactivity. For instance, a computational study of 2-fluoropyridine derivatives identified 6-fluoropyridine-3-amine as having a low HOMO-LUMO gap, suggesting high reactivity. researchgate.net

Mechanism Elucidation: Theoretical studies can map out the entire reaction profile for processes like nucleophilic substitution. acs.org This includes identifying the structures of transition states and intermediates, and calculating their corresponding energy barriers. nih.govacs.org Such calculations have been used to distinguish between stepwise and concerted mechanisms in the hydrodefluorination of fluoropyridines. acs.org

Analysis of Electronic Structure: Techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping reveal the distribution of charge within the molecule. bohrium.comjst.go.jp MEP maps can visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where chemical reactions are likely to occur. bohrium.com

Table 2: Application of Computational Methods to Fluoropyridine Reactivity

| Computational Method | Information Provided | Relevance to this compound | Citation(s) |

| DFT Geometry Optimization | Predicts stable molecular structures and bond lengths/angles. | Provides the foundational structure for all other calculations. | bohrium.comresearchgate.net |

| HOMO-LUMO Gap Analysis | Indicates chemical reactivity and kinetic stability. | Predicts the molecule's susceptibility to reaction. | researchgate.netias.ac.in |

| Transition State Calculation | Determines activation energy barriers and reaction pathways. | Elucidates whether reactions are concerted or stepwise and predicts regioselectivity. | nih.govacs.org |

| MEP/NBO Analysis | Maps electron density, charge distribution, and orbital interactions. | Identifies electrophilic sites for nucleophilic attack and analyzes hyperconjugation effects. | bohrium.comjst.go.jp |

Density Functional Theory (DFT) for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in mapping out potential reaction pathways, predicting the feasibility of a transformation, and understanding the energetic landscape of a reaction. researchgate.net

DFT calculations can elucidate the entire reaction path of a chemical transformation. nih.gov This is achieved by calculating the ground-state electronic structure parameters, such as molecular orbital energies and geometric configurations, for reactants, intermediates, transition states, and products. mdpi.com By comparing the calculated energies of various potential pathways, researchers can identify the most energetically favorable route. For instance, in reactions involving polyfluoroalkyl substances, DFT has been used to map complex reaction cascades initiated by radicals, identifying optimal pathways by comparing rate constants derived from transition-state theory. nih.gov

While specific DFT studies exclusively focused on this compound are not widely published, the methodology is broadly applied to similar heterocyclic systems. For example, DFT calculations have been employed to study the intramolecular cyclization of enamine cationic radicals, providing a free energy profile for the reaction and confirming the structure of intermediates. researchgate.net For a compound like this compound, DFT could be used to model its common reactions, such as condensations with dicarbonyl compounds to form fused heterocyclic systems. The calculations would help in predicting regioselectivity and the activation energy barriers associated with each potential pathway. mdpi.com

Table 1: Application of DFT in Reaction Pathway Analysis

| DFT Application | Description | Relevance to this compound |

|---|---|---|

| Energy Profiling | Calculation of the potential energy surface for a reaction, identifying minima (reactants, intermediates, products) and maxima (transition states). | Predicts the most likely reaction mechanism for syntheses starting from this compound. |

| Reaction Feasibility | Determination of reaction free energy (ΔG) to assess if a reaction is thermodynamically favorable. mdpi.com | Assesses the viability of proposed synthetic routes involving the diamine. |

| Intermediate Identification | Characterization of the structure and stability of transient species formed during a reaction. nih.govresearchgate.net | Helps in understanding multi-step reaction mechanisms and potential side reactions. |

| Regioselectivity Prediction | Calculation of activation energies for reactions at different sites of the molecule. mdpi.com | Predicts the outcome of reactions where multiple products are possible, such as in cyclization or substitution reactions. |

Transition State Analysis

Transition state analysis is a critical component of mechanistic studies, providing quantitative insights into the kinetics of a reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier. nih.gov DFT is the primary tool for locating and characterizing these fleeting structures.

The analysis involves calculating the Gibbs activation energy, which is a key factor in determining reaction rates. acs.org For reactions involving fluorinated pyridines, mechanistic studies have explored whether a reaction proceeds through a discrete intermediate, such as a Meisenheimer complex, or via a concerted transition state. acs.orgresearchgate.net Computational studies can provide evidence to distinguish between these possibilities. researchgate.net

In the context of this compound, transition state analysis would be crucial for understanding reactions like nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon or condensation reactions involving the two amino groups. By modeling the transition states, one could predict how electronic and steric factors influence reactivity and how modifications to the reaction conditions might lower the activation energy, thereby increasing the reaction rate.

Reaction Conditions and Optimization for Yield and Purity

The successful synthesis and subsequent derivatization of this compound depend heavily on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and stoichiometry of reactants, as well as the use of catalytic systems. chemshuttle.com

Solvent Effects

The choice of solvent can dramatically influence the course of a reaction, affecting reactant solubility, reaction rates, and even the reaction pathway itself.

In reactions involving pyridine derivatives, a range of solvents have been studied to optimize outcomes. For the quaternization of a pyridyl-1,4-dihydropyridine, a study comparing acetone (B3395972), acetonitrile (B52724), and 2-butanone (B6335102) found that conducting the reaction in acetonitrile at 81°C was the most optimal. researchgate.net In another example, concerning the SNAr reaction of a 2-chloropyridinium salt with amine nucleophiles, the cheap and easily removed dichloromethane was found to outperform more polar solvents typically used for such reactions, giving a nearly quantitative yield. nih.gov The polarity, proticity, and coordinating ability of a solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the reaction's energy profile.

Table 2: Observed Solvent Effects in Pyridine Derivative Reactions

| Solvent | Reaction Type | Observation | Reference |

|---|---|---|---|

| Acetonitrile | Quaternization | Found to be the most optimal solvent compared to acetone and 2-butanone for the reaction. | researchgate.net |

| Dichloromethane | SNAr | Outperformed more polar solvents like DMF, leading to nearly quantitative yield. | nih.gov |

| Dimethylformamide (DMF) | Pyridine formation | Reaction proceeded significantly faster than in acetonitrile. | acs.org |

| Toluene (B28343)/Pyridine | N-arylation | A mixture of toluene and pyridine was effective for the synthesis of H₂tpda from 2,6-diaminopyridine (B39239) and 2-fluoropyridine. | academie-sciences.fr |

Temperature and Stoichiometry Control

Temperature is a critical parameter that controls the rate of chemical reactions. For many syntheses of heterocyclic compounds, elevated temperatures are required to overcome activation barriers and drive the reaction to completion. acs.org However, some reactions require precise low-temperature control to prevent side reactions or degradation. For instance, the ortholithiation of 2,6-difluoropyridine using lithium diisopropylamide is performed at -78 °C, with subsequent warming to 0 °C to induce substitution. researchgate.net

Stoichiometry, the molar ratio of reactants, is equally important for maximizing yield and purity. In an enantioselective diamination reaction, adjusting the stoichiometry of the alkene and a urea-based nucleophile was found to have a relatively small effect on the yield, whereas the amount of an additive, sodium fluoride, was important for achieving yields over 50%. nih.gov In syntheses involving diamines, using a precise stoichiometric amount of the diamine can allow for reactions like double SNAr substitutions to occur efficiently. nih.gov

Table 3: Impact of Temperature and Stoichiometry on Reactions

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Temperature | Controls reaction rate and selectivity. | Lithiation of 2,6-difluoropyridine at -78 °C, followed by warming to 0 °C for substitution. | researchgate.net |

| Temperature | Drives reaction completion. | Elevated temperatures (120 °C) were required for the complete formation of a fluoropyridine product. | acs.org |

| Stoichiometry | Influences yield and product distribution. | Use of 0.5 equivalents of a diamine for double SNAr substitution. | nih.gov |

| Stoichiometry | Optimizes catalyst and reagent use. | Increasing equivalents of sodium fluoride did not improve yield beyond a certain point in a diamination reaction. | nih.gov |

Catalytic Systems

Catalysts are frequently employed to facilitate reactions that would otherwise be slow or require harsh conditions. For the synthesis and functionalization of pyridine derivatives, transition-metal catalysts are particularly prevalent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are widely used to form C-C bonds and synthesize bipyridine structures. mdpi.com Similarly, palladium-catalyzed amination is a key method for forming C-N bonds in the synthesis of aminopyridine derivatives. researchgate.net However, a common issue is the coordination of the bipyridine product to the palladium center, which can decrease catalytic activity. mdpi.com

Nickel catalysts also serve as an effective alternative. For instance, NiCl₂·6H₂O has been used to catalyze the homocoupling of 2-halopyridines to form 2,2′-bipyridines in high yield without the need for external ligands. mdpi.com Copper-based catalysts, including copper nanoparticles, have been utilized for three-component reactions to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org More recently, organocatalytic systems, such as those based on chiral organoselenium compounds, have been developed for specialized transformations like the enantioselective diamination of alkenes. nih.gov

Table 4: Catalytic Systems for Pyridine Derivative Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Cross-coupling (Suzuki, etc.), Amination | Synthesis of arylpyridines and aminopyridines. | mdpi.com |

| Nickel (e.g., NiCl₂·6H₂O) | Homocoupling | Synthesis of 2,2′-bipyridines from 2-halopyridines. | mdpi.com |

| Copper (e.g., CuO NPs) | Multi-component A³ coupling | Synthesis of 2-triazolylimidazo[1,2-a]pyridines. | beilstein-journals.org |

| Organoselenium Catalyst | syn-Diamination | Enantioselective diamination of alkenes. | nih.gov |

Research Landscape of 6 Fluoropyridine 3,4 Diamine

6-Fluoropyridine-3,4-diamine is a specific fluorinated pyridinediamine that has garnered interest as a building block in medicinal chemistry. chemshuttle.comcrysdotllc.com Its structure combines the advantageous features of a fluorinated pyridine (B92270) with the reactive potential of a diamine, making it a valuable intermediate for the synthesis of more complex molecules.

While extensive research specifically detailing the biological activities of this compound itself is not widely published, its utility is evident from its commercial availability from various chemical suppliers who market it as an intermediate for medicinal chemistry. chemshuttle.comcrysdotllc.commanchesterorganics.comcymitquimica.com The presence of both a fluorine atom and two amino groups on the pyridine ring makes it a versatile starting material. The fluorine atom can impart the beneficial properties discussed earlier, while the diamine functionality allows for the construction of various heterocyclic systems, such as imidazoles and pyrazines, which are common motifs in bioactive compounds. researchgate.net

The synthesis of related fluorinated aminopyridines has been described in the patent literature, highlighting the importance of this class of compounds as intermediates in drug discovery. google.com For example, 3-fluoro-4-aminopyridine is a key intermediate for synthesizing transforming growth factor-beta inhibitors and thrombin inhibitors. google.com This suggests that this compound likely serves a similar role in the synthesis of novel therapeutic agents.

The compound is also noted in the context of fluorinated building blocks for drug discovery and the synthesis of metal-organic complexes. ossila.com Its potential applications can be inferred from research on related structures. For instance, fluorinated nicotinic acid derivatives have been used in the development of PET imaging agents for cancer. researchgate.net

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 60186-24-5 | chemshuttle.comnih.govavantorsciences.com |

| Molecular Formula | C5H6FN3 | chemshuttle.comnih.govavantorsciences.com |

| Molecular Weight | 127.12 g/mol | nih.govavantorsciences.com |

| Synonyms | 3,4-Diamino-6-fluoropyridine; 6-Fluoro-3,4-pyridinediamine | cymitquimica.comnih.gov |

| Purity | 95% | chemshuttle.comcrysdotllc.comcymitquimica.com |

| Storage | 2-8 °C | chemshuttle.com |

Applications of 6 Fluoropyridine 3,4 Diamine As a Synthetic Building Block

Synthesis of Heterocyclic Compounds

The diamine serves as a key precursor for annulation reactions, where a new ring is fused onto the parent pyridine (B92270) structure. This is typically achieved by reacting the diamine with bifunctional electrophiles, leading to the formation of various five- and six-membered heterocyclic rings.

The synthesis of pyrimidine (B1678525) rings generally involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-bifunctional three-carbon component. bu.edu.eg When starting with a vicinal diamine such as 6-Fluoropyridine-3,4-diamine, the reaction pathway leads to fused pyrimidine systems, specifically pyridopyrimidines. The construction of the pyrimidine ring onto the diaminopyridine scaffold can be accomplished by reacting it with reagents that provide the necessary one-carbon or three-carbon synthons. These reactions are fundamental in generating libraries of compounds for biological screening, as pyridopyrimidine cores are present in numerous biologically active molecules. nih.govnih.gov

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic system incorporated into many pharmaceutically active compounds. mdpi.com Synthetic strategies for this system can involve two primary approaches: forming the pyridine ring onto a pre-existing pyrazole (B372694) or constructing the pyrazole ring onto a pyridine precursor. nih.gov In the latter approach, a diaminopyridine like this compound can serve as the starting pyridine. The pyrazole ring can be formed through reactions such as diazotization of one amino group followed by intramolecular cyclization, or by condensation with reagents like β-diketones or their equivalents. The resulting fluorinated pyrazolo[3,4-b]pyridines are of interest in drug discovery, with derivatives being investigated for various therapeutic applications, including as antidiabetic agents and probes for Alzheimer's disease. mdpi.comnih.gov

Furo[2,3-b]pyridines and their sulfur analogues, thieno[2,3-b]pyridines, are important heterocyclic cores in medicinal chemistry, with derivatives showing activity against a range of diseases. The synthesis of these scaffolds typically involves the annulation of a furan (B31954) or thiophene (B33073) ring onto a functionalized pyridine. nih.gov For instance, 3-aminothieno[2,3-b]pyridines can be prepared via Thorpe-Ziegler cyclization. researchgate.net While the direct use of this compound for these specific scaffolds is less common, its role as a versatile pyridine building block is part of the broader effort to create diverse heterocyclic libraries. The development of synthetic routes to these fused systems is driven by their potential as anticancer and antimicrobial agents. researchgate.net

The synthesis of quinoxalines is classically achieved through the condensation of an aromatic ortho-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound. nih.govchim.itsapub.org This reaction is highly efficient and widely used. This compound, being a heterocyclic analogue of o-phenylenediamine, undergoes an analogous reaction to produce aza-quinoxalines, specifically pyridopyrazines. The reaction involves the condensation of the two amino groups with the two carbonyl groups of the dicarbonyl compound to form the fused pyrazine (B50134) ring. A variety of catalysts and reaction conditions, including green chemistry approaches, have been developed to facilitate this transformation. chim.itacgpubs.orgnih.gov

The table below illustrates the general reaction for the synthesis of fluorinated pyridopyrazine derivatives from this compound.

| Diamine Precursor | 1,2-Dicarbonyl Compound (R1, R2 = H, alkyl, aryl) | Resulting Heterocyclic Core |

| This compound | Fluorinated Pyridopyrazine |

As noted previously, the reaction of a diaminopyridine with a 1,2-dicarbonyl compound directly yields a pyridopyrazine. Therefore, this compound is an excellent starting material for the synthesis of fluorinated pyridopyrazines. nih.gov This one-pot condensation is a straightforward and high-yielding method for accessing this class of heterocycles. The resulting 7-fluoro-pyrido[3,4-b]pyrazine derivatives can be further functionalized to explore their potential in various applications, including materials science and medicinal chemistry.

Role in Medicinal Chemistry

This compound is a valuable intermediate in medicinal chemistry, primarily for the synthesis of nitrogen-containing heterocyclic compounds with potential therapeutic activity. myskinrecipes.com Its utility stems from its dual functionality: the diamine moiety allows for the construction of fused heterocyclic systems, while the fluorine atom imparts beneficial properties to the final molecule.

The incorporation of fluorine into drug candidates is a common strategy to enhance pharmacological profiles. nih.gov Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and bioavailability. myskinrecipes.comsmolecule.comnih.gov

Research has shown that this compound is a key intermediate in the development of various therapeutic agents, including:

Kinase inhibitors: Many kinase inhibitors feature a heterocyclic core, and this diamine provides a scaffold for building such structures. myskinrecipes.com

Antimicrobial agents: The compound is used to create novel heterocyclic systems with potential antibacterial or antifungal properties. myskinrecipes.com

WNT Signaling Pathway Inhibitors: It has been cited in patents related to indazole inhibitors of the WNT signaling pathway, which is a target in cancer therapy. chiralen.com

Agrochemicals: Beyond pharmaceuticals, it is also used in agrochemical research to design new pesticides and herbicides. myskinrecipes.com

The table below summarizes the key attributes of this compound that make it significant in medicinal chemistry.

| Feature | Contribution to Medicinal Chemistry |

| Vicinal Diamine Groups | Enables the synthesis of diverse fused heterocyclic scaffolds (e.g., pyridopyrazines, pyridopyrimidines). myskinrecipes.com |

| Fluorine Substitution | Can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. myskinrecipes.comsmolecule.com |

| Pyridine Ring | Provides a core structure that is common in many biologically active compounds and can participate in hydrogen bonding. |

Antimicrobial Agents

The pyridine nucleus is a common feature in many compounds exhibiting antimicrobial properties. The incorporation of a fluorine atom can enhance the biological activity of these compounds. This compound serves as a crucial starting material for the synthesis of potent antimicrobial agents, including advanced fluoroquinolone antibiotics and compounds targeting Mycobacterium tuberculosis.

Fluoroquinolone Derivatives (e.g., Delafloxacin Precursor)

Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against both Gram-positive and Gram-negative bacteria. mdpi.com Delafloxacin, a newer-generation fluoroquinolone, demonstrates excellent activity against a wide range of pathogens, including resistant strains. google.com The synthesis of Delafloxacin and other structurally related fluoroquinolones often utilizes fluorinated building blocks to construct the core quinolone structure. google.comgoogle.com While specific synthetic routes may vary, the strategic placement of fluorine atoms is crucial for the drug's efficacy. The development of novel fluoroquinolone derivatives often involves the use of precursors that can be readily converted to the final 4-quinolone core structure. mdpi.com

| Application | Example Compound | Significance |

| Fluoroquinolone Antibiotics | Delafloxacin | Broad-spectrum activity against sensitive and resistant bacteria. |

Antimycobacterial Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. nih.govpreprints.org This has spurred the search for new antitubercular drugs with novel mechanisms of action. nih.gov Research has shown that various heterocyclic compounds, including those derived from pyridine, exhibit promising antimycobacterial activity. nih.govrsc.org The development of new agents often focuses on inhibiting essential pathways in M. tuberculosis, such as tryptophan biosynthesis. nih.gov While direct synthesis from this compound is an area of ongoing research, the incorporation of fluorinated pyridine moieties is a strategy being explored for the development of new antitubercular agents. nih.govmdpi.com

Anticancer Properties

Pyridine derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their anticancer potential. nih.gov Several pyridine-based molecules have been successfully developed into anticancer drugs. The diamino-substituted pyridine scaffold, in particular, is a key feature in a number of kinase inhibitors. The structural versatility of this compound makes it an attractive starting point for the synthesis of novel compounds with potential antiproliferative activity. The development of new anticancer agents often involves the design of molecules that can selectively target pathways involved in tumor growth and progression. nih.govsemanticscholar.org

Anti-HIV Activity (Non-Nucleoside Reverse Transcriptase Inhibitors)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy for the treatment of HIV infection. wikipedia.orgdrugbank.com They function by binding to a non-essential site on the reverse transcriptase enzyme, thereby inhibiting its activity and preventing viral replication. wikipedia.orgnih.gov Research into new NNRTIs has explored a variety of heterocyclic scaffolds. One promising area of investigation involves the synthesis of 2,6-di(arylamino)-3-fluoropyridine derivatives. nih.gov Studies have shown that the presence of a fluorine atom on the central pyridine ring can enhance the anti-HIV activity of these compounds against both wild-type and drug-resistant viral strains. nih.govresearchgate.net The synthesis of these novel NNRTIs often involves sequential Pd-catalyzed amination reactions. nih.gov

| Compound Class | Target | Significance |

| 2,6-di(arylamino)-3-fluoropyridine derivatives | HIV Reverse Transcriptase | Increased activity against wild-type and drug-resistant HIV strains. nih.gov |

PSMA-based PET Imaging Agents

Positron Emission Tomography (PET) is a powerful imaging modality used in oncology for the diagnosis, staging, and monitoring of cancer. Prostate-specific membrane antigen (PSMA) is a protein that is highly expressed on the surface of prostate cancer cells, making it an excellent target for imaging agents. mdpi.comcancernetwork.com PET imaging agents targeting PSMA have revolutionized the detection of prostate cancer. cancernetwork.comnih.gov One such agent, [18F]DCFPyL, is a PSMA-based PET imaging agent that has shown significant promise in clinical studies. nih.govnih.gov The synthesis of [18F]DCFPyL involves the use of 6-[18F]fluoronicotinic acid, which is derived from a fluorinated pyridine precursor. nih.gov This highlights the importance of fluorinated pyridines in the development of advanced diagnostic tools for prostate cancer.

| Imaging Agent | Target | Application |

| [18F]DCFPyL | Prostate-Specific Membrane Antigen (PSMA) | PET imaging for the detection of prostate cancer. nih.gov |

Receptor Antagonists and Kinase Inhibitors

The structural framework of this compound is a valuable starting point for the synthesis of molecules that can act as receptor antagonists or kinase inhibitors. myskinrecipes.com Kinase inhibitors are a major class of targeted cancer therapies that block the action of enzymes called kinases, which are involved in cell signaling and growth. nih.govnih.gov Pyridine and pyrimidine-based compounds have been extensively explored as kinase inhibitors. nih.govresearchgate.net The diamino substitution pattern, as seen in this compound, is a key structural feature in some p38 MAP kinase inhibitors, which are being investigated for their anti-inflammatory and potential anticancer properties. nih.gov The synthesis of these inhibitors often involves the coupling of the diamino-fluoropyridine core with other heterocyclic moieties. nih.gov

Applications in Agrochemical Synthesis

This compound serves as a valuable intermediate in the field of agrochemical research, particularly in the creation of novel pesticides and herbicides. myskinrecipes.com The incorporation of the fluorinated pyridine moiety into larger molecules can enhance their biological activity, binding affinity to target enzymes, and metabolic stability within the target organism. myskinrecipes.com

Development of Pesticides and Herbicides

The primary application of this compound in agrochemical development lies in its use as a precursor for the synthesis of heterocyclic compounds with herbicidal or fungicidal properties. One of the most significant classes of agrochemicals derived from diaminopyridines are the imidazopyridines. acs.org The synthesis of the imidazo[4,5-b]pyridine core, a key structure in many bioactive molecules, is often achieved through the cyclocondensation of a 2,3-diaminopyridine (B105623) derivative with a carboxylic acid or its equivalent. researchgate.net

In this context, this compound can react with various reagents to form a fused imidazole (B134444) ring, leading to the formation of 6-fluoro-1H-imidazo[4,5-b]pyridine derivatives. This reaction is a cornerstone in building a diverse library of compounds for screening as potential agrochemicals. The fluorine atom at the 6-position is particularly significant as it can alter the electronic properties of the molecule, often leading to increased efficacy and selectivity. nih.govagropages.com

While specific commercial pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the synthetic utility of this compound is well-established in the synthesis of compound classes known for their agrochemical activity. acs.orgresearchgate.net The general synthetic route is highlighted in the table below.

| Reactant A | Reactant B | Product Class | Potential Agrochemical Application |

| This compound | Carboxylic Acids / Aldehydes | Fluoro-substituted Imidazo[4,5-b]pyridines | Herbicides, Fungicides |

| This compound | Dicarbonyl Compounds | Fluoro-substituted Pyrazino[2,3-b]pyridines | Herbicides, Insecticides |

Ligand Design and Coordination Chemistry

The presence of two adjacent amino groups on the pyridine ring makes this compound an excellent candidate for the design of chelating ligands and the subsequent formation of metal-organic complexes. The nitrogen atoms of the amino groups and the pyridine ring can act as donor sites for metal ions.

Metal-Organic Complexes

Metal-organic complexes are formed through the coordination of a metal ion with an organic ligand. While this compound itself can coordinate with metal ions, it is more commonly used as a precursor to synthesize more complex ligands, such as Schiff base ligands. These ligands can then form stable complexes with a variety of transition metals. science.govnih.govnih.gov

The properties of the resulting metal complex, such as its geometry, stability, and catalytic activity, are influenced by the nature of the metal ion and the structure of the ligand. The fluorine substituent on the pyridine ring of ligands derived from this compound can impact the electronic properties of the complex. asianpubs.org

Chelating Ligands

This compound is a versatile building block for the synthesis of chelating ligands, particularly through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily synthesized by the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov

The two amino groups of this compound can react with two equivalents of an aldehyde (e.g., salicylaldehyde (B1680747) or a substituted benzaldehyde) to form a tetradentate Schiff base ligand. These ligands possess multiple donor atoms (typically N and O) that can coordinate with a single metal ion, forming a stable chelate ring structure. nih.govnih.gov The chelation effect leads to enhanced stability of the resulting metal complex compared to complexes with monodentate ligands.

The general reaction for the formation of a Schiff base ligand from this compound is presented below:

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Ligand Type | Key Features |

| This compound | Salicylaldehyde | Tetradentate Schiff Base | N,N,O,O donor set, capable of forming stable complexes with metal ions. science.gov |

| This compound | 2-Pyridinecarboxaldehyde | Tetradentate Schiff Base | N,N,N,N donor set, forming complexes with interesting magnetic properties. |

| This compound | Acetylacetone | Bidentate Schiff Base | N,N donor set, can form complexes with various coordination geometries. |

These chelating ligands derived from this compound have potential applications in catalysis, materials science, and as models for biological systems.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methodologies are the cornerstone for the characterization of newly synthesized or isolated chemical entities. A multi-technique approach is typically employed to unambiguously determine the molecular structure and assess the purity of 6-Fluoropyridine-3,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the fluorine substituent, and their immediate chemical environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the amine protons. The two protons on the pyridine (B92270) ring will appear as doublets due to coupling with each other and potentially with the fluorine atom. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing fluorine atom. The amine protons (NH₂) would likely appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons. The carbon atom bonded to the fluorine (C-6) will exhibit a large coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbons bonded to the amino groups (C-3 and C-4) would also show characteristic shifts.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine atom's environment. A single resonance would be expected for the fluorine atom at the 6-position of the pyridine ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JF-H) can provide valuable structural confirmation.

| ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound |

| Nucleus |

| ¹H |

| ¹³C |

| ¹⁹F |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₆FN₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) that corresponds to its calculated exact mass. This technique confirms the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information by showing the loss of specific fragments (e.g., NH₂, F).

| Mass Spectrometry Data for this compound |

| Technique |

| Electrospray Ionization (ESI-MS) |

| High-Resolution Mass Spectrometry (HRMS) |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a chemical compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sample of this compound can be analyzed. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of the compound's purity, often expressed as a percentage.

| HPLC Purity Analysis Parameters for this compound |

| Parameter |

| Column |

| Mobile Phase |

| Detection |

| Expected Result for Pure Sample |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups would appear as distinct peaks in the region of 3200-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A characteristic C-F stretching band would also be present, typically in the 1000-1300 cm⁻¹ range.

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| N-H Stretch (Amine) |

| C-H Stretch (Aromatic) |

| C=C and C=N Stretch (Aromatic Ring) |

| C-F Stretch |

Advanced Computational Studies

In conjunction with experimental techniques, computational chemistry provides deeper insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry and calculate various electronic parameters.

These calculations can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. DFT can also be used to simulate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data. Computational studies on similar fluorinated pyridine systems suggest that the interplay between the electron-withdrawing fluorine atom and the electron-donating amino groups significantly influences the molecule's electronic distribution and reactivity.

| Computed Electronic Properties of this compound via DFT |

| Property |

| Optimized Molecular Geometry |

| HOMO Energy |

| LUMO Energy |

| HOMO-LUMO Gap |

| Electrostatic Potential Map |

Prediction of Bond Dissociation Energies and HOMO-LUMO Gaps

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules like this compound. Two key parameters that can be calculated are the bond dissociation energy (BDE) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Bond Dissociation Energies (BDEs): The BDE is the enthalpy change required to break a specific bond homolytically. It is a measure of bond strength. For this compound, the BDEs of the C-F, C-N, N-H, and C-H bonds are of particular interest as they can indicate the molecule's thermal stability and potential reaction pathways. While specific BDE values for this compound are not published, studies on related molecules demonstrate that the introduction of a fluorine atom generally strengthens the C-F bond due to its high electronegativity. The BDEs of the N-H bonds in the amino groups would be expected to be influenced by the electronic effects of the fluorine atom and the pyridine ring nitrogen.

HOMO-LUMO Gaps: The HOMO is the outermost electron-containing orbital, and its energy level is related to the molecule's ability to donate electrons. The LUMO is the lowest energy unoccupied orbital and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For substituted pyridines, the HOMO-LUMO gap is influenced by the nature and position of the substituents. The electron-withdrawing fluorine atom and the electron-donating amino groups in this compound would both be expected to modulate the HOMO and LUMO energy levels. Computational studies on other pyridine derivatives have shown that such substitutions can significantly alter the electronic absorption properties and reactivity.

Table 1: Illustrative Predicted Electronic Properties for a Generic Substituted Pyridine This table is for illustrative purposes only and does not represent data for this compound.

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| C-F Bond Dissociation Energy | 500 kJ/mol | Strength of the carbon-fluorine bond |

| N-H Bond Dissociation Energy | 380 kJ/mol | Strength of the nitrogen-hydrogen bond |

Acid Dissociation Constants (pKa) Predictions

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in a given solvent. For this compound, there are three potential sites for protonation: the pyridine ring nitrogen and the two amino groups. Theoretical calculations can predict the pKa values for each of these sites, providing insight into the molecule's behavior in different pH environments.

The prediction of pKa values typically involves calculating the Gibbs free energy change for the protonation/deprotonation reaction using a thermodynamic cycle. These calculations are often performed using quantum chemical methods combined with a continuum solvation model to account for the effect of the solvent. While specific predicted pKa values for this compound are not available in the literature, studies on other aminopyridines have shown that computational methods can provide reasonably accurate predictions. The basicity of the pyridine nitrogen is expected to be reduced by the electron-withdrawing fluorine atom. The basicity of the amino groups will be influenced by a combination of the electronic effects of the fluorine and the resonance with the pyridine ring.

Table 2: Illustrative Predicted pKa Values for a Generic Diaminopyridine This table is for illustrative purposes only and does not represent data for this compound.

| Protonation Site | Predicted pKa (Illustrative) | Notes |

|---|---|---|

| Pyridine Nitrogen (N1) | 4.5 | Basicity is influenced by substituents. |

| 3-Amino Group (N3) | 6.8 | Can be more or less basic than the pyridine N. |

| 4-Amino Group (N4) | 7.2 | Its basicity is affected by resonance and induction. |

Molecular Dynamics (MD) for Crystal Packing and Lattice Energy

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of solid-state chemistry, MD can be used to model the crystal packing of a molecule and to calculate its lattice energy. The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. It is a measure of the stability of the crystal lattice.

For this compound, an MD simulation would provide insights into the intermolecular interactions that govern its crystal structure. These interactions would likely include:

Hydrogen Bonding: The two amino groups are strong hydrogen bond donors, and the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. A network of intermolecular hydrogen bonds would be expected to be a dominant feature of the crystal packing.

π-π Stacking: The planar pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

While a specific MD study for this compound has not been found, crystallographic studies of similar diaminopyrimidine derivatives show the prevalence of extensive hydrogen-bonding networks and π-π stacking in their crystal structures. These studies support the expectation that such interactions would also be crucial in the crystal packing of this compound. The lattice energy, which could be calculated from an MD simulation, would quantify the strength of these intermolecular forces.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a largely planar and rigid molecule like this compound, the scope of conformational analysis is more limited compared to flexible molecules like cycloalkanes.

The main conformational considerations for this compound would be the orientation of the amino groups relative to the pyridine ring. Due to the planarity of the sp² hybridized atoms of the pyridine ring, the ring itself is expected to be largely planar. The amino groups are also likely to be close to planar and oriented to maximize conjugation with the aromatic ring.

Computational methods, such as DFT, can be used to calculate the energy of different conformations and to identify the most stable arrangement. For this compound, it is expected that the lowest energy conformation would involve a planar arrangement of the pyridine ring and the nitrogen atoms of the amino groups to facilitate electronic delocalization. The rotational barrier for the C-N bonds of the amino groups could also be calculated to understand the flexibility of these groups. While no specific conformational analysis of this compound is available, the planar nature of related substituted pyridines is well-established.

Future Research Directions and Translational Potential

Exploration of New Derivatization Pathways

The versatile nature of 6-Fluoropyridine-3,4-diamine allows for a wide range of chemical modifications, making it an attractive scaffold for the synthesis of diverse compound libraries. myskinrecipes.com Future research will likely focus on exploring novel reaction methodologies to further expand the accessible chemical space.

Expanding Chemical Space for Drug Discovery